E3 Ligase Ligand-linker Conjugate 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 6 is a part of the proteolysis targeting chimera (PROTAC) technology. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It combines a ligand for the E3 ubiquitin ligase and a linker, which facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 6 involves the conjugation of an E3 ligase ligand with a linker. The process typically includes:
Step 1: Synthesis of the E3 ligase ligand.
Step 2: Synthesis of the linker.
Step 3: Conjugation of the E3 ligase ligand with the linker under specific reaction conditions, such as the use of coupling reagents and solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 6 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new synthetic methodologies and chemical reactions.
Biology: Employed in the study of protein degradation pathways and cellular processes.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Industry: Applied in the production of pharmaceuticals and biotechnology products.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 6 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to protein degradation .
Comparison with Similar Compounds
- Von Hippel-Lindau (VHL) Ligand-linker Conjugate
- Cereblon (CRBN) Ligand-linker Conjugate
- Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligand-linker Conjugate
Comparison: E3 Ligase Ligand-linker Conjugate 6 is unique in its ability to target specific proteins for degradation with high selectivity and efficiency. Compared to other similar compounds, it offers distinct advantages in terms of binding affinity and degradation potency .
Properties
Molecular Formula |
C29H39N5O7 |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-32-16-19(17-32)15-31-8-10-33(11-9-31)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37) |
InChI Key |
SKNRZJIZOAOZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.